molecular formula C24H21N5S B3696211 5-Methyl-2-phenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carbonitrile

5-Methyl-2-phenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B3696211
M. Wt: 411.5 g/mol
InChI Key: FCHPIBYDZFATPN-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with various functional groups, including a phenylpiperazine moiety and a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[2,3-d]pyrimidin-4-ones . This intermediate can then be further functionalized through various reactions to introduce the phenylpiperazine and other substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl or aryl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-Methyl-2-phenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carbonitrile has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-phenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carbonitrile is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its ability to act as both an enzyme inhibitor and an anticancer agent highlights its versatility and importance in scientific research.

Properties

IUPAC Name

5-methyl-2-phenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5S/c1-17-20(16-25)30-24-21(17)23(26-22(27-24)18-8-4-2-5-9-18)29-14-12-28(13-15-29)19-10-6-3-7-11-19/h2-11H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHPIBYDZFATPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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